molecular formula C38H74N2O4 B12717794 Dipalmitoyllysine CAS No. 20257-67-4

Dipalmitoyllysine

Cat. No.: B12717794
CAS No.: 20257-67-4
M. Wt: 623.0 g/mol
InChI Key: VKCGSTZAZMNTRV-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipalmitoyllysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of two palmitoyl groups attached to the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipalmitoyllysine can be synthesized through a series of chemical reactions involving lysine and palmitic acid. The typical synthetic route involves the acylation of lysine with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Dipalmitoyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Dipalmitoyllysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipalmitoyllysine involves its interaction with biological membranes and proteins. The palmitoyl groups facilitate the incorporation of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, this compound can interact with specific protein targets, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Dipalmitoylphosphatidylcholine (DPPC): A phospholipid commonly used in liposomal formulations.

    Palmitoyllysine: A similar compound with a single palmitoyl group attached to lysine.

    Dipalmitoylcysteine: A cysteine derivative with two palmitoyl groups.

Uniqueness

Dipalmitoyllysine is unique due to its dual palmitoyl groups, which confer distinct physicochemical properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

20257-67-4

Molecular Formula

C38H74N2O4

Molecular Weight

623.0 g/mol

IUPAC Name

(2S)-2,6-bis(hexadecanoylamino)hexanoic acid

InChI

InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36(41)39-34-30-29-31-35(38(43)44)40-37(42)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)/t35-/m0/s1

InChI Key

VKCGSTZAZMNTRV-DHUJRADRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.